tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate

Catalog No.
S13587803
CAS No.
M.F
C18H23N5O2
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)...

Product Name

tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate

IUPAC Name

tert-butyl 5-(5-amino-3-propan-2-ylpyrazol-1-yl)indazole-1-carboxylate

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H23N5O2/c1-11(2)14-9-16(19)22(21-14)13-6-7-15-12(8-13)10-20-23(15)17(24)25-18(3,4)5/h6-11H,19H2,1-5H3

InChI Key

WTGVOHAFAATIRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C

Tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate is a chemical compound characterized by its unique structure, which includes an indazole ring and a pyrazole moiety. This compound has a molecular formula of C15H20N4O2C_{15}H_{20}N_{4}O_{2} and a molecular weight of approximately 296.35 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics. The compound is primarily recognized for its potential therapeutic applications, particularly in the treatment of inflammatory conditions due to its structural features that may interact with biological targets.

The chemical reactivity of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate can be analyzed through various synthetic pathways:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is a common reaction for the tert-butyl group.
  • Nucleophilic Substitution: The amino group on the pyrazole can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The compound can undergo condensation reactions, particularly with aldehydes or ketones, to form imines or related structures.

These reactions highlight the compound's versatility for further chemical modifications and potential derivatization.

Tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate exhibits significant biological activity, particularly in the context of anti-inflammatory properties. Research indicates that compounds with similar structures have shown efficacy in modulating inflammatory pathways, possibly through inhibition of specific kinases involved in inflammatory responses . Additionally, the presence of the pyrazole and indazole rings suggests potential interactions with various biological targets, including receptors and enzymes.

The synthesis of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of Pyrazole: Start by synthesizing the pyrazole component through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Indazole Synthesis: The indazole moiety can be formed via cyclization of phenylhydrazine with appropriate carbon sources.
  • Coupling Reaction: Finally, the tert-butyl ester is introduced through an esterification reaction with tert-butyl alcohol and the carboxylic acid derivative of the indazole.

These steps require careful control of reaction conditions to optimize yield and purity.

Tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a candidate for anti-inflammatory drugs.
  • Research: In studies investigating the mechanisms of inflammation and related diseases.
  • Chemical Biology: As a tool compound to explore biological pathways involving pyrazole and indazole derivatives.

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with protein kinases involved in inflammatory signaling pathways . Further investigations are necessary to elucidate its mechanism of action and specificity towards different targets.

Several compounds share structural similarities with tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate. These include:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 5-amino-1H-indazole-1-carboxylateIndazole core without pyrazoleModerate anti-inflammatory activity
Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylateCyclopropane instead of isopropanePotential anti-cancer properties
Tert-butyl 4-(5-amino-3-methylpyrazol-1-yl)-2-methylphenolPhenolic structureAntioxidant activity

Uniqueness: The unique combination of an indazole ring with a substituted pyrazole makes tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate particularly interesting for drug development compared to other similar compounds. Its specific structural features may confer distinct pharmacological properties not found in closely related compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.18517499 g/mol

Monoisotopic Mass

341.18517499 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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